![molecular formula C19H18N4OS2 B13353845 3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether is a complex heterocyclic compound that combines several functional groups, including a triazole ring, a thiadiazole ring, and a phenyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether typically involves multiple steps One common method starts with the preparation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole core
Formation of Triazole and Thiadiazole Rings: The triazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions. The thiadiazole ring is often formed by cyclization reactions involving thiosemicarbazides and carbon disulfide.
Fusion of Rings: The triazole and thiadiazole rings are fused together through cyclization reactions, often involving oxidative conditions.
Introduction of Functional Groups: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, while the phenyl ether group is typically added through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole and thiadiazole rings into their corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylsulfanyl and phenyl ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols and amines, and electrophiles such as alkyl halides, are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and thiadiazole rings.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Applications De Recherche Scientifique
1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but lacks the benzylsulfanyl and phenyl ether groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar core structure but different substituents.
Uniqueness
1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether is unique due to the presence of both benzylsulfanyl and phenyl ether groups, which enhance its biological activity and chemical stability compared to similar compounds .
Propriétés
Formule moléculaire |
C19H18N4OS2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-(benzylsulfanylmethyl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS2/c1-14(24-16-10-6-3-7-11-16)18-22-23-17(20-21-19(23)26-18)13-25-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
Clé InChI |
GCKJFUSQLHXWAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN2C(=NN=C2S1)CSCC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


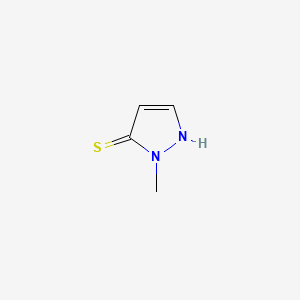
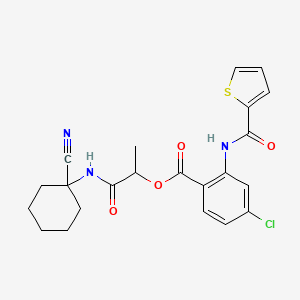
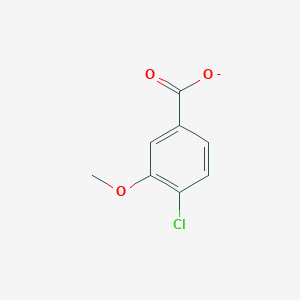
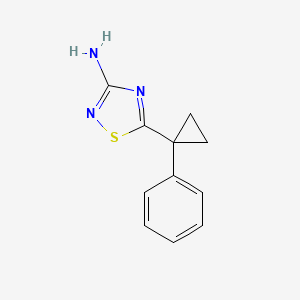
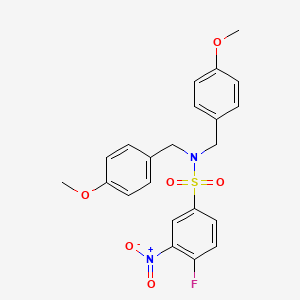
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
![3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
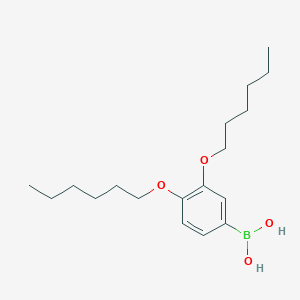

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)

